4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate protecting group, a cyclopropyl-amino moiety, and a 2-amino-acetyl substituent. The tert-butyl ester serves to protect the piperidine nitrogen during synthetic steps, as demonstrated in related protocols for tert-butyl carbamate derivatives .
Properties
IUPAC Name |
tert-butyl 4-[[(2-aminoacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-8-6-12(7-9-18)11-19(13-4-5-13)14(20)10-17/h12-13H,4-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSNLOAIUJDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353982-72-5) is a synthetic derivative characterized by its unique molecular structure, which includes a piperidine ring, a cyclopropyl amino group, and an acetylamino substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H29N3O3
- Molecular Weight : 311.42 g/mol
- Structure : The compound features a tert-butyl ester group that may influence its solubility and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 9.6 μM to 41 μM in different cancer models, indicating potential as a therapeutic agent against malignancies .
- Mechanism of Action : The structural components of the compound suggest possible interactions with specific biological targets such as enzymes involved in apoptosis and cell proliferation. For example, compounds with similar piperidine structures have been reported to bind to prohibitin proteins, activating pathways leading to mitochondrial fragmentation and apoptosis .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties have been highlighted in various studies. Compounds structurally related to this one have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response. For instance, IC50 values for COX-1 and COX-2 inhibition were reported between 19 μM and 42 μM for related compounds .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C15H27N3O3 | One less carbon in the piperidine ring | Anticancer activity (IC50 = 9.6 μM) |
| 4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid | C16H29N3O3 | Lacks tert-butyl group | Potential anti-inflammatory effects |
| Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate | C14H20ClN3O2 | Contains chlorine substituent | Antiproliferative activity |
Case Studies
Recent research has focused on the synthesis and evaluation of related compounds for their biological activities:
- Study on Anticancer Properties : A study demonstrated that derivatives with similar piperidine frameworks exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell growth .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory potential of structurally analogous compounds through COX enzyme inhibition assays, revealing promising results that suggest these derivatives could serve as lead compounds for further development .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. The structural features suggest possible interactions with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be explored further for this compound.
- CNS Activity : Given its piperidine structure, it may interact with neurotransmitter systems, indicating potential applications in treating central nervous system disorders.
Case Studies and Research Findings
- Therapeutic Potential : A study on structurally related piperidine derivatives highlighted their effectiveness as analgesics and anti-inflammatory agents. This suggests that 4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester may also possess similar properties .
- Mechanism of Action : Research into the mechanisms of piperidine derivatives indicates that they may modulate receptor activity in the CNS, providing insights into how this compound could affect neurological pathways .
- Comparative Studies : Comparative analysis with other compounds sharing structural similarities (e.g., (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester) shows variations in biological activity due to differences in substituents, emphasizing the importance of structural configuration .
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound positions it as a candidate for drug development in several areas:
- Pain Management : Potential use as an analgesic based on its structural analogs.
- Neuropharmacology : Investigating its effects on neurotransmitter systems could lead to new treatments for CNS disorders.
- Antimicrobial Agents : Exploring its efficacy against various pathogens could contribute to developing new antibiotics.
Comparison with Similar Compounds
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference : Ethyl group replaces cyclopropyl.
- Molecular Weight : 299.41 g/mol (vs. target compound’s ~325–330 g/mol, estimated based on cyclopropane’s contribution).
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Synthetic Utility: Used in synthesizing kinase inhibitors and adenosine receptor modulators. The absence of the cyclopropyl-amino-acetyl chain simplifies its reactivity profile .
4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference: Aromatic benzylamino group replaces the aliphatic cyclopropyl-amino-acetyl chain.
Functional Group Variations and Pharmacological Impact
*Estimated based on cyclopropane (42 g/mol) vs. ethyl (29 g/mol) in .
†Calculated from formula in .
‡From molecular formula in .
Pharmacological Profiles of Related Compounds
- A2A Adenosine Receptor Agonists: ATL313 (EC₅₀ = 0.43 nM) shares a cyclopropyl-carbamoyl group, highlighting the role of cyclopropane in enhancing receptor binding affinity .
- MMP Inhibitors : Compounds with tert-butyl esters and sulfonamide groups (e.g., ) demonstrate improved tissue penetration compared to carboxylate analogs .
Data Tables
Table 1: Structural and Molecular Comparisons
*Not explicitly listed in evidence; ‡Estimated.
Preparation Methods
Mannich Reaction Approach
An alternative route employs a Mannich reaction to concurrently introduce the aminomethyl and acetyl groups. Reacting 4-formyl-piperidine-1-carboxylic acid tert-butyl ester with cyclopropylamine and glycine methyl ester under acidic conditions generates the target compound in one pot. However, this method suffers from lower regioselectivity (∼60% yield) and requires extensive purification.
Solid-Phase Synthesis
Immobilizing the piperidine scaffold on Wang resin enables iterative coupling and deprotection steps. While this approach simplifies purification, it is limited by lower overall yields (∼50%) and scalability challenges.
Analytical Characterization
The target compound is characterized by:
-
¹H NMR: Resonances at δ 1.44 (s, Boc CH₃), 2.70–3.10 (m, piperidine CH₂), and 6.20 (br s, NH₂).
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MS (ESI+): m/z 328.2 [M+H]⁺, consistent with the molecular formula C₁₆H₂₉N₃O₃.
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HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[(2-amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step functionalization of piperidine-1-carboxylic acid tert-butyl ester derivatives. Key steps include cyclopropane ring introduction via [2+1] cycloaddition and subsequent amide coupling. For example, tert-butyl ester intermediates are often synthesized under Schotten-Baumann conditions using Boc-protected amines . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical. A 2021 study on tert-butyl piperidine derivatives reported yields of 65–85% using phase-transfer catalysis with chiral catalysts in dichloromethane/water biphasic systems .
Q. How can researchers confirm the structural integrity of the compound, particularly the cyclopropane and tert-butyl ester moieties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For cyclopropane rings, -NMR signals typically appear as multiplets between δ 0.5–1.5 ppm, while tert-butyl groups show a singlet at δ 1.4 ppm. High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy (e.g., C=O stretches at ~1700 cm) validate ester and amide bonds. Computational tools like PubChem’s InChI descriptors can cross-reference experimental data .
Q. What safety precautions are required when handling this compound in the laboratory?
- Methodological Answer : Tert-butyl esters are generally stable but may decompose under strong oxidizing conditions . Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and fume hoods are mandatory. Hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) necessitate protocols for spill containment and emergency washing stations .
Advanced Research Questions
Q. How do steric effects from the cyclopropane and tert-butyl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The tert-butyl ester provides steric hindrance, directing reactions to the less hindered piperidine nitrogen. Computational modeling (e.g., DFT calculations) predicts regioselectivity in alkylation or arylation reactions. For example, a 2021 PubChem study on tert-butyl piperidine triazole derivatives demonstrated preferential substitution at the piperidine N-position due to steric shielding of the ester . Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .
Q. What strategies resolve contradictions in reported solubility data for tert-butyl-protected piperidine derivatives in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from varying crystallinity or hygroscopicity. Systematic solubility testing under controlled humidity (e.g., using Karl Fischer titration for water content) is advised. For instance, tert-butyl esters with polar amide substituents show increased solubility in DMSO (40–60 mg/mL) compared to nonpolar solvents like hexane (<1 mg/mL) .
Q. How can researchers optimize the deprotection of the tert-butyl ester under acidic conditions without degrading the cyclopropane ring?
- Methodological Answer : Mild acidolysis with trifluoroacetic acid (TFA) in dichloromethane (0–5°C) minimizes cyclopropane ring opening. A 2023 study on tert-butyl piperidine carbohydrazides achieved 90% deprotection yield using 20% TFA with 2% triisopropylsilane as a scavenger . Monitor reaction progress via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane).
Key Methodological Challenges
- Stereochemical Control : Asymmetric synthesis of the cyclopropane-amide moiety requires chiral auxiliaries or enantioselective catalysts. A 2006 J. Org. Chem. method achieved 85% ee using (R)-BINOL-derived phase-transfer catalysts .
- Contradictory Stability Data : Conflicting reports on thermal stability (e.g., decomposition at 80°C vs. 110°C) may arise from impurities. Thermogravimetric Analysis (TGA) under inert gas clarifies decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
